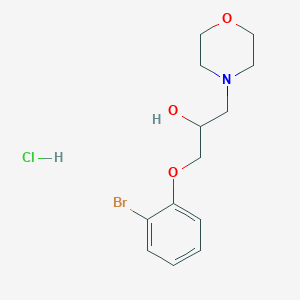
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of β-adrenergic receptors and has been used in various studies to investigate the role of these receptors in different physiological and pathological processes.
Mécanisme D'action
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride selectively inhibits β-adrenergic receptors by binding to the receptor site and preventing the activation of the receptor by its natural ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, resulting in various physiological effects such as decreased heart rate, decreased blood pressure, and decreased contractility of the heart.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It decreases the activity of the sympathetic nervous system by selectively inhibiting β-adrenergic receptors. This leads to a decrease in heart rate, blood pressure, and contractility of the heart. It also decreases the release of renin, which is responsible for regulating blood pressure. It has been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a selective inhibitor of β-adrenergic receptors, which makes it useful in investigating the role of these receptors in different physiological and pathological processes. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It has a short half-life, which can make it difficult to maintain a consistent level of inhibition over a long period of time. It can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the use of 1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in scientific research. It can be used to investigate the role of β-adrenergic receptors in different types of cancer and to develop novel therapies that target these receptors. It can also be used to investigate the role of β-adrenergic receptors in obesity and metabolic disorders such as diabetes. Further studies can be conducted to investigate the off-target effects of this compound on other receptors and to develop more selective inhibitors of β-adrenergic receptors.
Applications De Recherche Scientifique
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been used in various scientific research studies to investigate the role of β-adrenergic receptors in different physiological and pathological processes. It has been used to study the effects of β-blockers on cardiac function, hypertension, and heart failure. It has also been used to investigate the role of β-adrenergic receptors in cancer, asthma, and diabetes.
Propriétés
IUPAC Name |
1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-12-3-1-2-4-13(12)18-10-11(16)9-15-5-7-17-8-6-15;/h1-4,11,16H,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXEFYZNFJZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



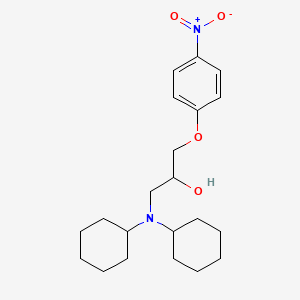
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)

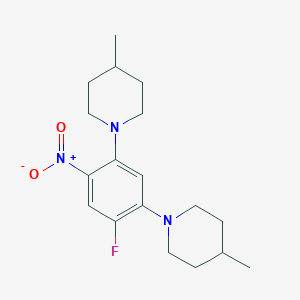
![6-{[(4-cyanophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3983082.png)
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983099.png)

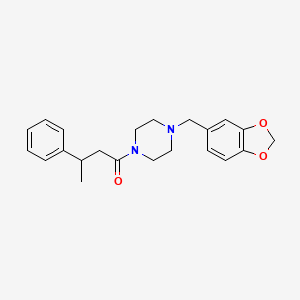
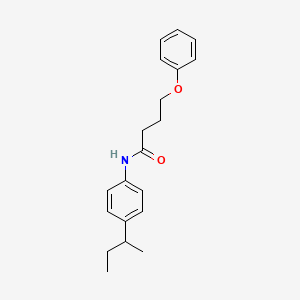

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
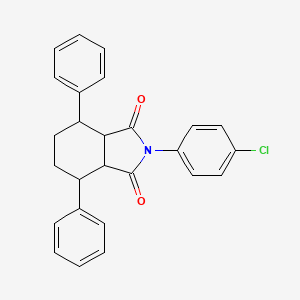
![N-(4-fluorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3983148.png)